2-Fluoro-6-(trifluoromethyl)benzoic acid
Overview
Description
2-Fluoro-6-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that is part of a broader class of chemicals with varying degrees of fluorination, which can significantly alter their chemical and physical properties. The presence of fluorine atoms in the molecular structure can lead to unique interactions and reactivity patterns, making these compounds of interest in various fields, including materials science and sensor technology .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, the synthesis of soluble fluoro-polyimides includes the use of a fluorine-containing aromatic diamine, which is obtained by coupling reactions involving fluorinated benzene derivatives . Similarly, the synthesis of fluorescent probes involves two-step procedures starting from benzazoles with pentafluorophenyl groups . The synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate demonstrates the use of fluorine gas for the direct fluorination of aromatic substrates .
Molecular Structure Analysis
The molecular structure of fluorinated benzoic acids has been extensively studied using spectroscopic methods and density functional theory (DFT) calculations. These studies provide insights into the optimized geometry, vibrational frequencies, and potential energy distributions of the molecules . The introduction of fluorine atoms can lead to changes in bond lengths and angles compared to non-fluorinated benzoic acids, as well as shifts in vibrational frequencies due to the strong electronegativity of fluorine .
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution facilitated by reagents like 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate . The presence of fluorine can also influence the reactivity of the carboxylic acid group, as seen in the synthesis of polyimides . Additionally, the fluorophenol moiety in fluorescent probes exhibits high acidity, which is crucial for their sensitivity to pH changes and selectivity in metal cation sensing .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzoic acids are characterized by their excellent thermal stability, low moisture absorption, and high hygrothermal stability, as observed in fluoro-polyimides . The vibrational spectral analysis and DFT calculations reveal the chemical activity of the molecules, their stability arising from hyper-conjugative interactions, and charge delocalization . The hyperpolarizability values and molecular electrostatic potential plots provide further information on the electronic properties and sites for potential electrophilic or nucleophilic attacks .
Scientific Research Applications
Metabolism and Pharmacokinetics
An extensive study on substituted benzoic acids, including 2-Fluoro-6-(trifluoromethyl)benzoic acid, revealed their metabolic fate in rats. The study focused on understanding the physicochemical properties that influence metabolism, providing insights into enzyme active sites involved in benzoate metabolism (Ghauri et al., 1992).
Synthetic Chemistry Applications
- Directed Lithiation : Research has demonstrated the directed lithiation of unprotected benzoic acids, including derivatives like 2-Fluoro-6-(trifluoromethyl)benzoic acid, which is crucial for the synthesis of ortho-substituted products (Bennetau et al., 1995).
- Regiochemical Functionalization : The compound has been used in studies focusing on the regiochemical functionalization of aromatic substrates, offering a range of new building blocks for testing therapeutic or pesticidal activity (Schlosser, 2005).
Safety And Hazards
2-Fluoro-6-(trifluoromethyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNARMXLVVGHCRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350793 | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)benzoic acid | |
CAS RN |
32890-94-1 | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32890-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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